molecular formula C20H18ClN3O3 B11490939 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11490939
M. Wt: 383.8 g/mol
InChI Key: CVWKCQJQPNYYSX-UHFFFAOYSA-N
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Description

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-ones This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps. One common method includes the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This reaction is known for its mild conditions, broad substrate scope, and scalability.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for yield and purity, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, some derivatives have been found to exhibit anticancer activity by inhibiting key enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups and core structure

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O3/c1-26-18-8-13(15-9-19(25)23-20-16(15)10-22-24-20)4-7-17(18)27-11-12-2-5-14(21)6-3-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25)

InChI Key

CVWKCQJQPNYYSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=NN3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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